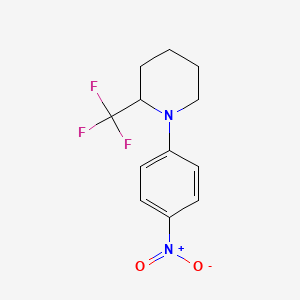
2,4,6,8-Tetrachloroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6,8-Tetrachloroquinoline is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of four chlorine atoms at the 2, 4, 6, and 8 positions on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetrachloroquinoline typically involves the chlorination of quinoline. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and chlorine concentration, to maximize yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions: 2,4,6,8-Tetrachloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butyl groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline ring.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions under mild conditions.
Major Products Formed:
Substituted Quinoline Derivatives: Products with various functional groups replacing the chlorine atoms.
Oxidized Quinoline Compounds: Products with additional oxygen-containing functional groups.
Coupled Products: Complex molecules formed through coupling reactions.
科学研究应用
2,4,6,8-Tetrachloroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
作用机制
The mechanism of action of 2,4,6,8-Tetrachloroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular processes. The chlorine atoms can enhance the compound’s ability to interact with biological targets, such as proteins or nucleic acids, leading to its biological effects.
相似化合物的比较
2,4,6-Trichloroquinoline: Lacks one chlorine atom compared to 2,4,6,8-Tetrachloroquinoline.
2,4,6,8-Tetramethylquinoline: Contains methyl groups instead of chlorine atoms.
Fluoroquinolines: Fluorinated derivatives of quinoline with different chemical properties.
Uniqueness: this compound is unique due to the presence of four chlorine atoms, which significantly influence its chemical reactivity and biological activity. The specific arrangement of chlorine atoms can enhance its stability and interaction with various targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C9H3Cl4N |
|---|---|
分子量 |
266.9 g/mol |
IUPAC 名称 |
2,4,6,8-tetrachloroquinoline |
InChI |
InChI=1S/C9H3Cl4N/c10-4-1-5-6(11)3-8(13)14-9(5)7(12)2-4/h1-3H |
InChI 键 |
HLZPYWBLOVMQJV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


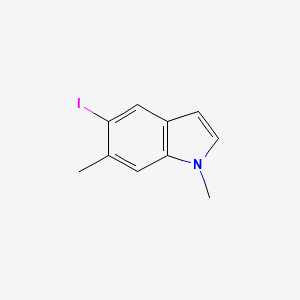
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)
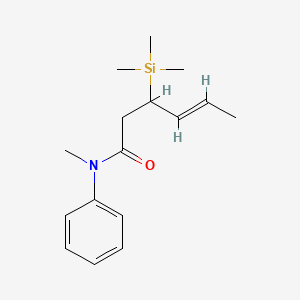
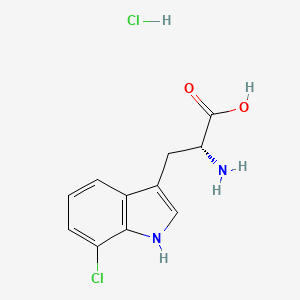
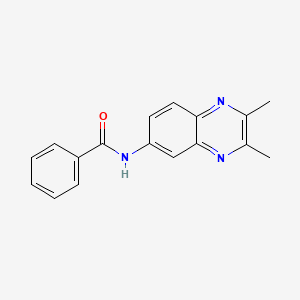
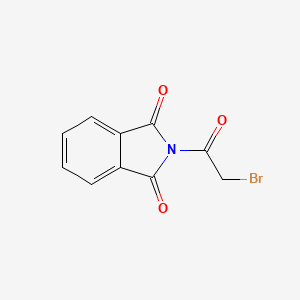
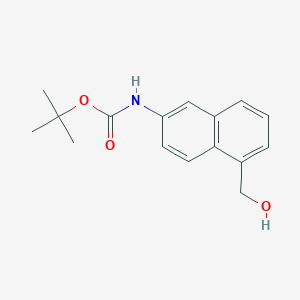

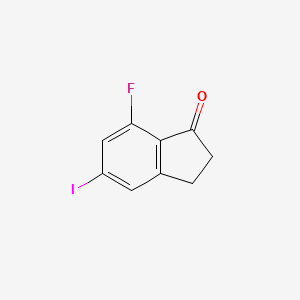
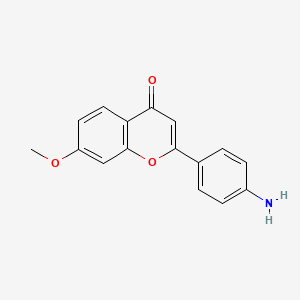

![1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B15064661.png)
![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)
